![molecular formula C21H23N3O3 B2356219 N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(3,4-dimethylphenoxy)propanamide CAS No. 1060281-00-6](/img/structure/B2356219.png)
N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(3,4-dimethylphenoxy)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(3,4-dimethylphenoxy)propanamide is a useful research compound. Its molecular formula is C21H23N3O3 and its molecular weight is 365.433. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(3,4-dimethylphenoxy)propanamide is a compound belonging to the class of pyrido-pyrimidines. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The focus of this article is to explore its biological activity, including its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is C15H17N3O2. Its structural characteristics include a pyrido-pyrimidine core with specific substitutions that contribute to its biological properties.
Property | Value |
---|---|
Molecular Formula | C15H17N3O2 |
IUPAC Name | This compound |
Canonical SMILES | Cc1cc2=[N]=C(C@HNC(=O)c1cccs1)C |
Antiallergic Activity
Research has indicated that derivatives of the pyrido[1,2-a]pyrimidine class exhibit significant antiallergic properties. In a study evaluating various compounds for their efficacy in the rat passive cutaneous anaphylaxis test, certain derivatives demonstrated potent oral activity superior to traditional antihistamines like disodium cromoglycate and doxantrazole. These findings suggest that this compound may possess similar or enhanced antiallergic effects due to its structural analogies with effective compounds in this series .
Anticancer Activity
The compound's potential anticancer properties were assessed through various in vitro studies. The mechanism involves the inhibition of specific kinases involved in tumor growth and proliferation. The structure of the compound allows it to interact with ATP-binding sites on these kinases, leading to reduced cell viability in cancer cell lines. The IC50 values obtained in these studies indicate a promising therapeutic window for further development .
Enzyme Inhibition
Inhibition studies have shown that this compound can effectively inhibit certain enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission. The binding affinity and inhibition kinetics were characterized through molecular docking studies, revealing strong interactions at the active site of AChE . This suggests potential applications in treating conditions like Alzheimer's disease.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Pyrido-Pyrimidine Core : Essential for biological activity; modifications at this core can enhance potency.
- Dimethyl Substituents : Influence lipophilicity and bioavailability.
- Phenoxy Group : Contributes to enzyme binding and selectivity.
Study 1: Antiallergic Efficacy
In a controlled trial involving animal models, the compound was administered orally at varying doses. The results indicated a dose-dependent reduction in allergic responses compared to controls treated with standard antihistamines.
Study 2: Cancer Cell Line Testing
A series of cancer cell lines were treated with the compound at different concentrations. Results showed significant inhibition of cell proliferation at concentrations as low as 10 µM, with detailed assays confirming apoptosis induction through caspase activation pathways.
Eigenschaften
IUPAC Name |
N-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-(3,4-dimethylphenoxy)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-12-8-9-24-18(10-12)22-15(4)19(21(24)26)23-20(25)16(5)27-17-7-6-13(2)14(3)11-17/h6-11,16H,1-5H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBPZQNWWIKQBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)C(C)OC3=CC(=C(C=C3)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.